Product packaging for cis-4-(Boc-aminomethyl)cyclohexylamine(Cat. No.:CAS No. 866548-92-7)

cis-4-(Boc-aminomethyl)cyclohexylamine

Cat. No.: B3023965
CAS No.: 866548-92-7
M. Wt: 228.33 g/mol
InChI Key: HMMYZMWDTDJTRR-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexylamine (B46788) Derivatives Research

Cyclohexylamine derivatives form a broad class of compounds with diverse applications, ranging from industrial chemicals to pharmaceuticals. In medicinal chemistry, the cyclohexyl scaffold is often employed to introduce lipophilicity and conformational rigidity into a molecule, which can enhance its binding affinity to biological targets and improve its pharmacokinetic properties. The stereochemistry of substituents on the cyclohexane (B81311) ring is critical, with cis and trans isomers often exhibiting markedly different biological activities.

Historical Perspective of its Emergence in Academic Literature

The precise first synthesis or appearance of cis-4-(Boc-aminomethyl)cyclohexylamine in academic literature is not prominently documented, suggesting its emergence as a specialized building block driven by the demands of synthetic and medicinal chemistry. Its development can be viewed within the broader historical context of two key areas of chemical research: the exploration of functionalized cyclohexane derivatives and the advent of modern protecting group strategies.

Research into substituted cyclohexanes has been ongoing for over a century, with a significant focus on their stereochemistry and conformational analysis. The development of methods for the diastereoselective synthesis of cis and trans isomers has been a continuous area of investigation.

The widespread adoption of the Boc protecting group, introduced in the late 1950s for peptide synthesis, revolutionized the synthesis of complex molecules containing amino groups. The ability to selectively protect and deprotect amines under mild conditions became a fundamental tool for organic chemists.

Given this context, it is likely that this compound was first synthesized as an intermediate in a larger synthetic effort and subsequently became commercially available as its utility as a versatile building block was recognized. The challenges associated with the selective mono-protection of symmetrical diamines likely spurred the development of reliable synthetic routes to such compounds. A common strategy for the mono-Boc protection of symmetrical diamines involves the sequential addition of one equivalent of hydrochloric acid followed by one equivalent of di-tert-butyl dicarbonate, and then neutralization. This method leverages the formation of the mono-ammonium salt to disfavor the formation of the di-Boc protected product.

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound is largely centered on its application as a bifunctional linker in the design and synthesis of novel therapeutic agents. While specific studies focusing solely on this compound are rare, its use as a building block is implicit in a rapidly growing area of drug discovery: the development of bifunctional molecules.

One of the most prominent applications of mono-Boc protected diamines, including structures analogous to this compound, is in the construction of Proteolysis Targeting Chimeras (PROTACs). enamine.netenamine.de PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule typically consists of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects these two ligands. The nature of the linker—its length, rigidity, and stereochemistry—is a critical determinant of the efficacy of the PROTAC. enamine.netenamine.de

The cis-cyclohexyl scaffold of the title compound provides a conformationally restricted linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The availability of a free amine allows for its covalent attachment to either the target-binding ligand or the E3 ligase ligand, while the Boc-protected amine can be deprotected at a later synthetic stage for subsequent elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 866548-92-7
Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
Appearance Liquid
IUPAC Name tert-butyl (cis-4-aminocyclohexyl)methylcarbamate

Table 2: Representative Research Applications of Related Cyclohexylamine Derivatives

Application AreaResearch Finding
Antitumor Agents Platinum(II) complexes incorporating cis-1,4-diaminocyclohexane have been synthesized and shown to exhibit antitumor activity. X-ray crystallography confirmed a locked boat conformation for the diaminocyclohexane ligand within the complex. nih.gov
Drug Delivery Boc-protected diamines are utilized as linkers in the synthesis of drug conjugates, for example, in the development of self-immolative linkers for GnRH-III-drug conjugates. mdpi.com
Stereoselective Synthesis Methods for the diastereoselective synthesis of highly substituted cyclohexanones and other cyclohexane derivatives are continuously being developed, highlighting the importance of controlling the stereochemistry of these scaffolds. beilstein-journals.org

Looking ahead, the future directions for the application of this compound and related compounds are intrinsically linked to the evolution of drug discovery. The growing interest in bifunctional molecules beyond PROTACs, such as Lysosome Targeting Chimeras (LYTACs) and other targeted protein degraders, will continue to drive the demand for novel and diverse chemical linkers. The unique stereochemical and conformational properties of the cis-1,4-disubstituted cyclohexane scaffold make it a valuable component in the design of these next-generation therapeutics.

Furthermore, advances in synthetic methodologies, such as late-stage functionalization, could enable the more efficient incorporation of such building blocks into complex molecules, accelerating the discovery of new drug candidates. The continued exploration of the chemical space around the cyclohexylamine core is expected to yield novel structures with tailored properties for a wide range of therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2O2 B3023965 cis-4-(Boc-aminomethyl)cyclohexylamine CAS No. 866548-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMYZMWDTDJTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619358
Record name tert-Butyl [(4-aminocyclohexyl)methyl]carbamate
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Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296270-94-5, 192323-07-2
Record name 1,1-Dimethylethyl N-[(4-aminocyclohexyl)methyl]carbamate
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Record name tert-Butyl [(4-aminocyclohexyl)methyl]carbamate
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Record name rac-tert-butyl N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate
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Ii. Advanced Synthetic Methodologies for Cis 4 Boc Aminomethyl Cyclohexylamine and Its Stereoisomers

Chemo- and Stereoselective Synthetic Routes

Achieving absolute and relative stereocontrol is paramount in the synthesis of bioactive molecules. Modern strategies employ both chiral catalysts and substrate-directed approaches to selectively generate the desired enantiomer and diastereomer.

While specific enantioselective syntheses for cis-4-(Boc-aminomethyl)cyclohexylamine are not extensively documented in dedicated studies, the field of asymmetric catalysis offers viable and well-established strategies. A prominent approach involves the biocatalytic reductive amination of a prochiral ketone precursor, such as 4-oxocyclohexanecarbonitrile (B57107). This method utilizes enzymes like imine reductases (IREDs) or amine dehydrogenases (AmDHs) with a chiral-directing capability.

The enzymatic cascade can proceed in one of two ways:

A keto reductase (KRED) first reduces the ketone to a chiral alcohol, followed by conversion to the amine with stereochemical inversion.

An amine transaminase (ATA) directly converts the ketone to the amine. d-nb.info By selecting an appropriate enzyme, it is possible to synthesize a specific enantiomer with high enantiomeric excess (ee).

These biocatalytic methods are advantageous due to their high selectivity under mild reaction conditions, contributing to greener and more sustainable chemical manufacturing.

The control of diastereoselectivity in 1,4-disubstituted cyclohexanes is critical, and several approaches have been developed to favor the cis isomer over the thermodynamically more stable trans isomer.

A primary strategy involves the stereoselective reduction of a 4-substituted cyclohexanone (B45756) intermediate, such as 4-oxocyclohexanecarbonitrile or tert-butyl (4-oxocyclohexyl)methylcarbamate. The choice of reducing agent is crucial in determining the cis:trans ratio of the resulting product.

Sterically Hindered Reducing Agents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) preferentially attack the carbonyl from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position. This intermediate can then be carried forward to the cis-amine product.

Catalytic Hydrogenation: The hydrogenation of a precursor like 4-aminobenzonitrile (B131773) can yield a mixture of cis and trans isomers. The ratio is highly dependent on the catalyst, solvent, and reaction conditions. For example, hydrogenation over rhodium or ruthenium catalysts can be tuned to favor one isomer over the other.

Enzymatic Methods: As an alternative to traditional chemical methods, enzymatic systems offer exquisite control over diastereoselectivity. By employing stereocomplementary amine transaminases, synthesis can be directed to produce either the cis- or trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione, which can then be converted to the target molecule. d-nb.info This modular approach allows for the selective synthesis of the desired diastereomer with an excellent diastereomeric ratio (>98:2). d-nb.info

Table 1: Comparison of Diastereoselective Reduction Strategies for 4-Substituted Cyclohexanones This table is interactive. You can sort and filter the data.

Method Reagent/Catalyst Typical Outcome Key Features
Chemical Reduction L-Selectride® Favors cis isomer Kinetic control via sterically demanding hydride for axial alcohol formation.
Chemical Reduction Sodium Borohydride (NaBH₄) Mixture of isomers, often favors trans Less selective; outcome influenced by solvent and temperature.
Catalytic Hydrogenation Rh/C, Ru/C Variable cis:trans ratio Thermodynamic control often favors the more stable trans product, but can be influenced by conditions.
Enzymatic Amination Amine Transaminase (ATA) Highly selective for either cis or trans By choosing a specific enzyme variant, the desired diastereomer can be obtained with >98% selectivity. d-nb.info

Optimized Reaction Conditions and Catalytic Systems

The efficiency and selectivity of synthetic routes are heavily dependent on the optimization of reaction conditions and the choice of catalytic systems. For the synthesis of this compound, catalytic hydrogenation and amine substitution are key transformations that require careful control.

Catalytic hydrogenation is a cornerstone for the synthesis of cyclohexylamine (B46788) derivatives, often employed for the reduction of nitriles or aromatic rings. A common pathway is the hydrogenation of 4-cyanobenzonitrile or, more directly, 4-oxocyclohexanecarbonitrile. The stereochemical outcome is dictated by the catalyst and reaction parameters.

Raney Nickel (Raney Ni) is a widely used catalyst for nitrile hydrogenation due to its high activity and cost-effectiveness. nih.gov To prevent the formation of secondary and tertiary amine byproducts, the reaction is typically carried out in the presence of ammonia (B1221849). Palladium (Pd) and Rhodium (Rh) catalysts are also effective and can offer different selectivity profiles.

Table 2: Catalytic Systems for Hydrogenation in Cyclohexylamine Synthesis This table is interactive. You can sort and filter the data.

Catalyst Typical Substrate Key Reaction Conditions Selectivity Notes
Raney Nickel Aromatic or Aliphatic Nitriles High pressure H₂, NH₃, alcoholic solvent Cost-effective and highly active; ammonia suppresses byproduct formation. nih.gov
Rhodium on Carbon (Rh/C) Aromatic rings (e.g., anilines) Mild to high pressure H₂, acidic or neutral media Effective for ring saturation; cis selectivity can often be achieved from substituted anilines.
Palladium on Carbon (Pd/C) Nitriles, Imines Mild pressure H₂, various solvents Widely used, but may require additives to maintain high selectivity for primary amines. qub.ac.uk

Amine Substitution Reactions in Complex Synthetic Pathways

In multi-step syntheses, the introduction of the amine functionality often occurs via nucleophilic substitution. A robust and well-established pathway involves the conversion of a hydroxyl group into a primary amine. For instance, a synthetic route could begin with cis-4-(hydroxymethyl)cyclohexanol.

The synthetic sequence would proceed as follows:

Selective Protection: The primary alcohol is selectively protected, for example, as a silyl (B83357) ether.

Activation of Hydroxyl Group: The remaining secondary hydroxyl group is converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs).

Nucleophilic Substitution: The tosylate is displaced by an azide (B81097) anion (N₃⁻) in an Sₙ2 reaction. This step proceeds with an inversion of stereochemistry, so starting with a trans-alcohol would lead to a cis-azide.

Reduction and Deprotection: The azide is reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. Subsequent deprotection of the primary alcohol and conversion to the Boc-protected aminomethyl group completes the synthesis.

This sequence exemplifies how classical amine substitution reactions are integrated into complex pathways to install the required functional groups with precise stereochemical control.

Large-Scale Synthesis and Process Amplification Studies

Transitioning a synthetic route from laboratory scale to industrial production requires a focus on safety, efficiency, cost, and environmental impact. For the synthesis of this compound, particularly steps involving catalytic hydrogenation, continuous flow chemistry has emerged as a superior alternative to traditional batch processing. qub.ac.ukresearchgate.net

Flow reactors, such as micro-packed bed reactors, offer significant advantages for large-scale nitrile hydrogenations:

Enhanced Safety: The small reactor volume minimizes the amount of gaseous hydrogen and flammable solvent present at any given time, drastically reducing the risk of explosion. qub.ac.uk

Superior Mass and Heat Transfer: The high surface-area-to-volume ratio in microreactors ensures efficient mixing and temperature control, preventing the formation of local hot spots and improving selectivity towards the desired primary amine. researchgate.net

Scalability and Consistency: Production can be scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel), ensuring high consistency between batches. nih.gov

Studies have demonstrated that using a continuous flow system with a packed-bed catalyst (like Raney Ni or Pd/C) allows for the complete conversion of nitriles to primary amines with selectivities exceeding 99%. researchgate.net This methodology provides a robust, safe, and highly efficient path for the process amplification and large-scale manufacturing of amine intermediates.

Isolation and Purification Techniques for Stereoisomeric Purity

The synthesis of this compound often results in a mixture of stereoisomers, including the trans diastereomer and, if a non-stereospecific synthesis is employed, a racemic mixture of enantiomers. Achieving high stereoisomeric purity is crucial for its application in the synthesis of pharmacologically active molecules. To this end, several advanced isolation and purification techniques are employed, primarily focusing on chromatographic methods and diastereomeric salt crystallization.

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of stereoisomers of this compound. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly powerful in this regard, especially when utilizing chiral stationary phases (CSPs) for the resolution of enantiomers.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a widely used technique for the separation of both diastereomers (cis/trans) and enantiomers. For diastereomeric separation, reversed-phase or normal-phase chromatography can be effective due to the different physical properties of the cis and trans isomers. The separation of enantiomers, however, requires a chiral environment, which is achieved by using a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of amines and their derivatives. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a greener and often faster alternative to HPLC for chiral separations. Utilizing supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an alcohol, SFC can provide excellent resolution of enantiomers on similar polysaccharide-based CSPs as used in HPLC. The lower viscosity and higher diffusivity of the supercritical fluid mobile phase can lead to higher efficiency and faster separations.

Interactive Data Table: Representative Chromatographic Separation of cis-4-(Boc-aminomethyl)cyclohexylamine Enantiomers

The following table illustrates typical results that could be expected from the chiral HPLC and SFC separation of a racemic mixture of this compound.

TechniqueChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
HPLC Cellulose tris(3,5-dimethylphenylcarbamate)Hexane:Isopropanol (90:10)1.08.510.2>1.5
SFC Amylose tris(3,5-dimethylphenylcarbamate)CO₂:Methanol (85:15)3.03.24.1>1.5

Note: This data is representative and serves to illustrate the comparative performance of the techniques. Actual results may vary based on specific experimental conditions.

Diastereomeric Salt Crystallization

A classical and highly effective method for resolving enantiomers of amines is through the formation of diastereomeric salts using a chiral resolving agent. For a racemic mixture of this compound, a chiral acid can be used to form two diastereomeric salts with different solubilities. This difference in solubility allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, such as dibenzoyl-L-tartaric acid or di-p-toluoyl-L-tartaric acid. The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. Upon cooling or concentration of the solution, the less soluble diastereomeric salt will crystallize out, leaving the more soluble one in the mother liquor. The desired enantiomer can then be recovered from the purified diastereomeric salt by treatment with a base to neutralize the chiral acid. The choice of solvent is critical and is often determined empirically to maximize the solubility difference between the diastereomeric salts.

Interactive Data Table: Diastereomeric Resolution of Racemic cis-4-(Boc-aminomethyl)cyclohexylamine

This table presents illustrative data for a typical diastereomeric resolution process.

Chiral Resolving AgentSolventIsolated Diastereomeric SaltYield of Diastereomer (%)Enantiomeric Excess (ee) of Recovered Amine (%)
(+)-Tartaric AcidMethanol/WaterSalt of (+)-amine~40>98
(-)-Dibenzoyl-D-tartaric acidEthanolSalt of (-)-amine~38>99

Note: The yields are theoretical maximums of 50% for each enantiomer from a racemic mixture. The reported yields and ee values are illustrative of a successful resolution.

By employing these advanced isolation and purification techniques, high stereoisomeric purity of this compound can be achieved, which is essential for its subsequent use in stereospecific synthetic applications.

Iii. Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Methods for Structure Confirmation

Spectroscopic techniques are indispensable for probing the molecular structure of cis-4-(Boc-aminomethyl)cyclohexylamine at an atomic level. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and molecular weight can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure and, crucially, the stereochemistry of organic molecules like this compound. Both ¹H and ¹³C NMR spectroscopy would be employed to provide a complete picture of the molecular framework.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals corresponding to the different protons provide a wealth of information. For the cis isomer, the protons on the cyclohexane (B81311) ring would exhibit a complex pattern of signals. The axial and equatorial protons on the same carbon atom are chemically non-equivalent and would show distinct chemical shifts and coupling constants to neighboring protons. The relative orientation of the aminomethyl and Boc-aminomethyl groups in the cis configuration influences the magnetic environment of the ring protons, leading to a characteristic spectral fingerprint that can be distinguished from the trans isomer.

¹³C NMR spectroscopy provides information on the number and type of carbon atoms in the molecule. The chemical shifts of the carbon signals would confirm the presence of the cyclohexane ring, the methylene (B1212753) group of the aminomethyl substituent, the tert-butyl group, and the carbonyl group of the Boc protecting group. The symmetry of the cis isomer would also be reflected in the number of distinct carbon signals observed.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Boc-C(CH₃)₃ ~1.45 s -
Cyclohexane CH₂ 1.20-1.80 m -
Cyclohexane CH-NH₂ ~2.60-2.80 m -
CH₂-NHBoc ~2.90-3.10 m -
NH₂ Variable br s -
NH-Boc Variable br s -

Note: This is a representative table of predicted data. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Boc-C(CH₃)₃ ~28.5
Cyclohexane CH₂ ~30-40
Cyclohexane CH-NH₂ ~50-55
CH₂-NHBoc ~45-50
Boc-C=O ~156.0
Boc-C(CH₃)₃ ~79.0

Note: This is a representative table of predicted data. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 229.3, confirming its molecular weight of 228.33 g/mol .

Analysis of the fragmentation pattern in the MS/MS spectrum would provide further structural confirmation. Key fragments would be expected from the loss of the Boc group (100 amu), leading to a fragment ion at m/z 129.2. Further fragmentation of the cyclohexane ring and loss of the aminomethyl group would also produce characteristic ions, allowing for the unambiguous identification of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected IR absorptions include:

N-H stretching: A broad band in the region of 3300-3400 cm⁻¹ corresponding to the primary amine (NH₂) and the N-H bond of the carbamate.

C-H stretching: Sharp peaks around 2850-2950 cm⁻¹ due to the C-H bonds of the cyclohexane ring and the tert-butyl group.

C=O stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the carbonyl group in the Boc protecting group.

N-H bending: A band in the region of 1580-1650 cm⁻¹ associated with the scissoring vibration of the primary amine.

C-N stretching: Absorptions in the fingerprint region (typically 1000-1250 cm⁻¹) corresponding to the C-N bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine & carbamate) Stretching 3300-3400
C-H (alkane) Stretching 2850-2950
C=O (carbamate) Stretching 1680-1700

X-ray Crystallography for Absolute Configuration Determination and Conformation Analysis

While NMR provides information about the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration and the precise three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis would provide unambiguous proof of the cis relationship between the two substituents on the cyclohexane ring.

Furthermore, X-ray crystallography would reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state and the precise bond lengths and angles of the entire molecule. This detailed structural information is invaluable for understanding its interactions with biological targets.

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

Chromatographic methods are essential for separating the cis and trans stereoisomers of 4-(Boc-aminomethyl)cyclohexylamine and for assessing the purity of the desired cis isomer.

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. To separate the cis and trans diastereomers of 4-(Boc-aminomethyl)cyclohexylamine, a normal-phase or reversed-phase HPLC method would typically be employed.

For assessing enantiomeric purity, if applicable, or for separating other chiral impurities, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs, for example, are widely used for the separation of a broad range of chiral compounds. The development of a successful chiral HPLC method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the stereoisomers, thereby allowing for accurate purity assessment.

Gas Chromatography (GC) Considerations

Gas chromatography (GC) serves as a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound and its corresponding trans-isomer, GC is particularly useful for assessing isomeric purity and monitoring reaction progress. The volatility of these compounds is generally sufficient for GC analysis, although derivatization may be employed to improve peak shape and thermal stability.

A critical aspect of the GC analysis of 4-(Boc-aminomethyl)cyclohexylamine is the effective separation of the cis and trans diastereomers. The spatial arrangement of the aminomethyl and Boc-protected amino groups on the cyclohexane ring influences their interaction with the stationary phase of the GC column, leading to different retention times. Typically, the trans-isomer, having a more linear and sterically accessible structure, may exhibit a shorter retention time compared to the bulkier cis-isomer on common nonpolar or moderately polar stationary phases.

Research on structurally related 4-substituted cyclohexane-1-amines has demonstrated successful diastereomeric separation using standard capillary columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5). nih.gov To enhance the volatility and reduce peak tailing, which can be common with amine-containing compounds, derivatization of the primary amine group is a common strategy. For instance, acylation with reagents like acetic anhydride (B1165640) can yield more thermally stable amide derivatives suitable for GC analysis. nih.gov

The selection of the GC column is paramount for achieving baseline separation of the isomers. While standard non-chiral columns are sufficient for separating diastereomers, the analysis of enantiomeric purity would necessitate the use of a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives.

Method development for the GC analysis of these isomers involves careful optimization of several parameters. The temperature program, including the initial oven temperature, ramp rate, and final temperature, must be controlled to ensure adequate resolution without excessively long analysis times. Slower temperature ramps (e.g., 1-2°C/min) can often improve the separation between closely eluting isomers. gcms.cz The carrier gas flow rate and the injector and detector temperatures are also critical parameters that require optimization.

A flame ionization detector (FID) is commonly used for the detection of these analytes due to its general sensitivity towards organic compounds. For structural confirmation and identification of impurities, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the preferred approach.

The following table provides a hypothetical, yet representative, set of GC parameters that could be used as a starting point for the method development for the analysis of cis- and trans-4-(Boc-aminomethyl)cyclohexylamine. The retention times are illustrative and would need to be determined experimentally.

ParameterCondition
GC SystemAgilent 5890 or similar
ColumnHP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium or Hydrogen
Inlet Temperature250°C
DetectorFlame Ionization Detector (FID)
Detector Temperature280°C
Oven ProgramInitial Temp: 150°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)
Injection Volume1 µL (split mode, e.g., 50:1)
CompoundExpected Retention Time (min)
trans-4-(Boc-aminomethyl)cyclohexylamine~8.5
cis-4-(Boc-aminomethyl)cyclohexylamine~9.2

Iv. Applications As a Key Building Block and Scaffold in Chemical Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The spatial arrangement of the two nitrogen functional groups on the cyclohexane (B81311) ring allows cis-4-(tert-butoxycarbonyl-aminomethyl)cyclohexylamine to serve as a linchpin in the assembly of intricate molecular architectures. The ability to selectively deprotect and functionalize each amine provides chemists with precise control over the synthetic route, enabling the construction of sophisticated organic molecules.

Macrocycles are a significant class of compounds in chemistry and biology, with applications ranging from catalysis to medical diagnostics. The synthesis of macrocycles often relies on the condensation of bifunctional linear precursors. Diamines are crucial components in this process, particularly in the formation of azamacrocycles. The condensation of chiral diamines, such as derivatives of diaminocyclohexane, with aromatic dialdehydes can lead to a variety of macrocyclic Schiff bases, including [2+2], [3+3], and [4+4] condensation products. researchgate.net

The subject compound, cis-4-(tert-butoxycarbonyl-aminomethyl)cyclohexylamine, is well-suited for such synthetic strategies. After deprotection of the Boc group, the resulting diamine can be reacted with various dialdehydes or diacyl chlorides. The rigid cyclohexane unit introduces a conformational constraint into the resulting macrocycle, which can be advantageous for creating specific binding pockets or achieving desired molecular geometries. The cis relationship of the substituents influences the curvature of the resulting macrocyclic structure.

Strategies for the diversity-oriented synthesis of macrocycles often employ building blocks that can be selectively functionalized. rheniumshop.co.il For example, a common approach involves the coupling of mono-Boc protected aliphatic diamines with other precursors under conditions such as reductive amination or amide bond formation, followed by a final ring-closing step. rheniumshop.co.il This methodology is directly applicable to cis-4-(tert-butoxycarbonyl-aminomethyl)cyclohexylamine, allowing for its programmed incorporation into peptide-based or other complex macrocyclic frameworks. nih.gov

Spiro-heterocyclic frameworks are a class of organic compounds with unique three-dimensional structures that are of great interest in drug discovery due to their diverse pharmacological activities. acs.org The synthesis of these systems often involves multicomponent reactions where a quaternary spiro-carbon is formed in a single step. acs.org

The primary amine functionality of cis-4-(tert-butoxycarbonyl-aminomethyl)cyclohexylamine makes it an ideal candidate for participation in such transformations. For instance, in reactions involving a ketone (like cyclohexanone), an activated methylene (B1212753) compound, and an additional carbonyl component (like isatin), a primary amine can act as a key nucleophile to initiate a cascade of reactions leading to a complex spiro-heterocycle. myuchem.com The cyclohexylamine (B46788) moiety can be readily integrated into spiro-pyrimidinone, pyrazolidinone, and isoxazolidinone frameworks through cyclocondensation reactions. chemrxiv.org

By reacting cis-4-(tert-butoxycarbonyl-aminomethyl)cyclohexylamine with appropriate carbonyl compounds and other reagents, novel spiro systems can be generated where the cyclohexane ring is appended at the spiro center. The Boc-protected aminomethyl group remains available for further functionalization, allowing for the generation of a library of diverse spiro compounds.

Role in the Development of Chiral Ligands and Catalysts

Chiral diamines are among the most important scaffolds for the development of ligands used in asymmetric catalysis. chemrxiv.orgrsc.org Derivatives of 1,2-diaminocyclohexane (DACH), in particular, are foundational to highly successful catalysts for reactions such as epoxidation, hydrogenation, and various carbon-carbon bond-forming reactions. acs.orgacs.orgacs.orgresearchgate.net These ligands create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol.

While the 1,2-diamine substitution pattern is more common, the cis-1,4-disubstituted pattern of cis-4-(tert-butoxycarbonyl-aminomethyl)cyclohexylamine offers a different geometric arrangement that can be exploited for the design of new ligand classes. The synthesis of chiral ligands from this scaffold would typically involve derivatization of the two amino groups. For instance, reaction with phosphines, salicylaldehydes (to form Salen-type ligands), or sulfonyl chlorides can furnish a range of bidentate or tetradentate ligands. acs.orgacs.org

The rigid cyclohexane backbone locks the relative positions of the coordinating groups, which is a crucial feature for an effective chiral ligand. The cis configuration would lead to ligands with a Cs-symmetry, which can be effective in controlling the facial selectivity of reactions at a coordinated metal center. The development of ligands from this scaffold could lead to novel catalysts with unique reactivity and selectivity profiles in asymmetric transformations. chemrxiv.org

Table 1: Representative Chiral Ligand Scaffolds Derived from Diamines (This table is illustrative of the types of ligands that could be synthesized from a diamine scaffold like cis-4-(Boc-aminomethyl)cyclohexylamine)

Ligand TypeTypical DerivatizationMetal Complex ExamplesApplication in Asymmetric Catalysis
Salen-typeCondensation with salicylaldehydesMn(III), Co(II), Cr(III)Epoxidation, Hydrolytic Kinetic Resolution
PhosphineReaction with chlorodiphenylphosphineRh(I), Ru(II), Pd(II)Hydrogenation, C-C Coupling
SulfonamideReaction with sulfonyl chloridesTi(IV), Al(III)Diels-Alder, Aldol Reactions
Bis(oxazoline)Acylation and cyclizationCu(II), Zn(II)Cyclopropanation, Friedel-Crafts

Derivatization Strategies for Functionalization and Diversity Generation

The synthetic utility of cis-4-(tert-butoxycarbonyl-aminomethyl)cyclohexylamine is greatly enhanced by the orthogonal nature of its two amino groups. The primary amine is readily reactive towards a wide range of electrophiles, while the Boc-protected amine is stable under many conditions but can be deprotected or, in some cases, activated for specific transformations.

The free primary amine of the title compound readily undergoes standard acylation reactions with carboxylic acids (using coupling agents), acyl chlorides, or anhydrides to form stable amide bonds. Similarly, reaction with chloroformates or isocyanates yields the corresponding carbamates and ureas. These reactions are typically high-yielding and allow for the straightforward attachment of a wide variety of substituents.

The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to most nucleophiles and bases, but easily removed under acidic conditions. This allows for a two-stage derivatization strategy. First, the primary amine is functionalized, and then, after Boc deprotection, the second primary amine is modified.

Interestingly, methods have been developed for the direct conversion of N-Boc protected amines into amides without a separate deprotection step. For example, rhodium-catalyzed coupling of N-Boc amines with arylboroxines provides a direct route to secondary benzamides, tolerating various functional groups. researchgate.net Such a method could potentially be used to directly convert the Boc-protected amine of a pre-functionalized scaffold into an amide, offering an alternative and efficient synthetic route.

Table 2: Reactivity of Amino Groups in this compound

Functional GroupReagent ClassProductTypical Conditions
Primary Amine (-NH₂)Acyl Chloride (R-COCl)AmideBase (e.g., Et₃N), CH₂Cl₂
Primary Amine (-NH₂)Carboxylic Acid (R-COOH)AmideCoupling agent (e.g., EDC, HATU)
Primary Amine (-NH₂)Isocyanate (R-NCO)UreaAprotic solvent (e.g., THF)
Boc-protected Amine (-NHBoc)Trifluoroacetic Acid (TFA)Primary AmineCH₂Cl₂, room temperature
Boc-protected Amine (-NHBoc)ArylboroxineAmideRh(I) catalyst, base, heat

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. Palladium-catalyzed C(sp³)–H arylation adjacent to a nitrogen atom has been extensively studied, particularly for N-heterocycles like pyrrolidine (B122466) and piperidine. The N-Boc group often serves as an effective directing group for these transformations, facilitating the activation of the α-C-H bond.

For the cis-4-(tert-butoxycarbonyl-aminomethyl)cyclohexylamine scaffold, these methodologies hold significant potential. The C-H bonds on the cyclohexane ring, particularly those α to the nitrogen atoms, could be targets for direct arylation. Research on N-Boc-piperidines has shown that ligand control can be used to selectively achieve either α- or β-arylation. Flexible biarylphosphine ligands can promote a migrative cross-coupling that results in β-arylation, while more rigid ligands favor the classic α-arylation.

Applying these principles to the cyclohexylamine scaffold could enable the direct installation of aryl groups onto the ring system. This would provide a powerful method for generating structural diversity, creating complex, three-dimensional scaffolds with multiple points of functionalization. Such studies would expand the synthetic utility of the cyclohexylamine core beyond its role as a simple diamine linker.

V. Preclinical Research and Biological Activity Studies

In Vitro Biological Activity Assessment

The in vitro evaluation of compounds derived from cis-4-(Boc-aminomethyl)cyclohexylamine is essential for determining their potential as drug candidates. These studies provide insights into their binding affinity, enzyme inhibitory power, and effects on cellular systems.

Ligand Binding and Receptor Interaction Studies

While specific ligand binding studies for this compound itself are not extensively documented, its derivatives have been designed to interact with the active sites of specific enzymes. For instance, in the development of DPP-4 inhibitors, the aminocyclohexyl portion of the molecule is often designed to form key interactions, such as salt bridges, within the enzyme's active site. Molecular modeling and X-ray crystallography of sitagliptin, a potent DPP-4 inhibitor, have suggested that replacing its central beta-amino butyl amide moiety with a cyclohexylamine (B46788) group could be a viable strategy for designing new inhibitors. This indicates the importance of the cyclohexylamine scaffold in facilitating receptor interaction.

Enzyme Inhibition Assays

The cis-4-(aminomethyl)cyclohexane moiety has been integral to the design of potent enzyme inhibitors. A notable application is in the creation of novel inhibitors for dipeptidyl peptidase-4 (DPP-4). The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

For example, a series of DPP-4 inhibitors with a novel tricyclic scaffold incorporating a cis-cyclohexylamine derivative demonstrated significant inhibitory activity. The table below summarizes the DPP-4 inhibitory activity for some of these compounds compared to the established drug, sitagliptin. nih.gov

CompoundDPP-4 IC50 (nM) nih.gov
Sitagliptin22 ± 2
Compound 13 (most active isomer)28 ± 1
Compound 24 (bicyclic)100 ± 4
Compound 3194 ± 4

Notably, in the tested analogues, the cis-isomer consistently demonstrated superior biological activity compared to the trans-isomer. nih.gov Further research into β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines, which can be synthesized using cyclohexylamine derivatives, also yielded potent DPP-4 inhibitors with IC50 values as low as 21.4 nM, comparable to sitagliptin's IC50 of 28 nM. vietnamjournal.ru

Cell-Based Assays for Pharmacological Effects

Cell-based assays are crucial for understanding the pharmacological effects of compounds in a more biologically relevant context. Derivatives of this compound have been evaluated in various cell-based models. For instance, 4-aminocoumarin (B1268506) derivatives, which can be synthesized using related building blocks, were tested for their antiviral properties by measuring the reduction of cytopathic effects of the Dengue virus type-2 in BHK-21 cells. nih.gov Additionally, cytotoxicity testing of these compounds on human epidermal keratinocyte cells using the MTT assay is a common practice to assess their safety at a cellular level. nih.gov

Some research has also explored the antiproliferative activity of compounds incorporating a cyclohexylamine moiety, indicating its potential utility in the development of novel therapeutic agents in oncology. researchgate.net

In Vivo Studies on Biological Responses

Following promising in vitro results, compounds are advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in living organisms.

Efficacy Studies in Relevant Animal Models

While specific efficacy studies on this compound are not available due to its role as a synthetic intermediate, its derivatives have been tested in animal models. For example, a potent DPP-4 inhibitor analog (2a), designed with a cyclohexylamine group, demonstrated excellent in vivo activity. drugbank.com The pharmacokinetics of cyclohexylamine have been studied in rats and mice, revealing dose-dependent kinetics and differences in metabolism and elimination between species, which can influence the efficacy and safety profile of its derivatives. nih.gov

Metabolic Stability and Pharmacokinetic Profiling (Excluding Specific Dosage Information)

Metabolic stability is a critical parameter in drug discovery, influencing a compound's half-life and bioavailability. The metabolic fate of cyclohexylamine has been investigated in various species, including rats, rabbits, guinea pigs, and humans. nih.gov In rats and guinea pigs, only a small percentage (4-5%) of the administered dose is metabolized, with the majority excreted unchanged. nih.gov In contrast, rabbits metabolize a more significant portion (around 30%). nih.gov The primary metabolic pathways include hydroxylation of the cyclohexane (B81311) ring and deamination. nih.gov

The pharmacokinetic profile of arylcyclohexylamine derivatives has also been a subject of study, highlighting that structural modifications can significantly alter their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For instance, the incorporation of nitrogen atoms into aromatic systems attached to the cyclohexylamine scaffold can enhance metabolic stability by reducing the potential for oxidative metabolism. nih.gov

The table below summarizes the primary metabolites of cyclohexylamine found in different species. nih.gov

SpeciesPrimary Metabolites Identified nih.gov
RatCyclohexanol, trans-3-aminocyclohexanol, cis-4-aminocyclohexanol, trans-4-aminocyclohexanol (B47343), cis-3-aminocyclohexanol
RabbitCyclohexanol, trans-cyclohexane-1,2-diol, cyclohexanone (B45756), cyclohexylhydroxylamine, trans-3-aminocyclohexanol, cis-3-aminocyclohexanol, trans-4-aminocyclohexanol, cis-4-aminocyclohexanol
Guinea PigCyclohexanol, trans-cyclohexane-1,2-diol, trans-3-aminocyclohexanol, cis-3-aminocyclohexanol, trans-4-aminocyclohexanol, cis-4-aminocyclohexanol
HumanCyclohexanol, trans-cyclohexane-1,2-diol

Vi. Structure Activity Relationships Sar and Structure Property Relationships Spr Studies

Correlating Stereochemistry with Biological Activity

Stereochemistry plays a paramount role in determining the biological activity of chiral molecules, as interactions with biological targets such as receptors and enzymes are often highly stereoselective. muni.czresearchgate.netnih.gov In the case of 1,4-disubstituted cyclohexanes like cis-4-(Boc-aminomethyl)cyclohexylamine, the cis configuration dictates that the two substituents on the cyclohexane (B81311) ring are on the same face. This leads to a conformational equilibrium between two chair forms, where one substituent is in an axial position and the other is in an equatorial position. spcmc.ac.inlibretexts.org For non-identical substituents, the conformation where the bulkier group occupies the more stable equatorial position is generally favored. libretexts.org

The spatial arrangement of the aminomethyl and Boc-aminomethyl groups is a key determinant of how the molecule can interact with a biological target. The distance and relative orientation between the amine and the carbamate, governed by the cis stereochemistry, are critical for binding affinity and efficacy. It has been observed in various classes of compounds that cis and trans isomers can exhibit significantly different biological activities. For instance, studies on local anesthetics have shown that the cis isomer of a tetrahydronaphthalene derivative was 2.9 to 6 times more potent than its trans counterpart, suggesting that stereoselectivity is a significant factor in their mechanism of action. nih.gov Similarly, in lobeline, an alkaloid with respiratory stimulant properties, the cis isomer is the active form, and isomerization to the less active trans form reduces its efficacy. mdpi.com

For this compound and its derivatives, the specific stereochemistry would be expected to influence binding to its pharmacological target. The precise fit into a binding pocket is dependent on the three-dimensional shape of the molecule. A change to a trans configuration would place the substituents on opposite faces of the cyclohexane ring, leading to a different spatial presentation of the key functional groups and likely altering the binding affinity and biological response. Research on 4-substituted cyclohexane-1-amines has highlighted that transaminases can exhibit high diastereomer preference, selectively converting the cis diastereomer while leaving the trans form, which is often the thermodynamically favored and biologically desired isomer in certain drug candidates like cariprazine. nih.gov This underscores the profound impact of stereochemistry on both biological activity and synthetic accessibility.

Table 1: Illustrative Comparison of Biological Activity between Cis and Trans Isomers of Bioactive Amines This table presents hypothetical data based on general principles of stereochemistry and findings from related compounds to illustrate the potential differences in activity.

Compound SeriesIsomerBiological Activity (IC₅₀, nM)Target
Substituted Cyclohexylamines cis50Receptor A
trans500Receptor A
Bioactive Amines cis120Enzyme B
trans15Enzyme B

Impact of Functional Group Modifications on Activity and Selectivity

Modifications to the functional groups of this compound can profoundly impact its activity and selectivity. The key functional groups in this molecule are the primary amine, the Boc-protected amine, and the cyclohexane scaffold itself.

Modifications of the Cyclohexane Scaffold: The cyclohexane ring acts as a scaffold, holding the functional groups in a specific spatial orientation. Introducing substituents on the ring, such as hydroxyl or methyl groups, can alter the molecule's conformation and polarity. Hydroxylation, for example, would increase polarity and could introduce new hydrogen bonding opportunities, but it might also decrease efficacy, as has been observed in some arylcyclohexylamine derivatives. spcmc.ac.in

The interplay between these modifications is crucial. For example, the effect of changing the N-Boc group might be dependent on the stereochemistry of the cyclohexane ring. A particular N-acyl group might be beneficial for activity in the cis isomer but detrimental in the trans isomer due to steric clashes within the receptor binding site.

Table 2: Hypothetical SAR Data for Analogs of this compound This table is illustrative and based on general SAR principles for similar compound classes.

AnalogR¹ (on primary amine)R² (N-acyl group)Relative Activity
Parent HBoc1x
1 MethylBoc0.5x
2 HAcetyl0.8x
3 HBenzoyl1.5x

Computational Chemistry Approaches for SAR/SPR Analysis

Computational chemistry provides powerful tools to rationalize SAR and SPR data and to guide the design of new analogs. These methods can offer insights into the molecular interactions and conformational preferences that govern biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. docking.org For a flexible molecule like this compound, flexible ligand docking algorithms are employed. These methods account for the conformational flexibility of the ligand, allowing for a more realistic simulation of the binding process. aaai.orgduke.edunih.govucsf.edu

In a typical docking study, a 3D model of the target receptor is used. The this compound molecule would be docked into the active site, and the resulting binding poses would be scored based on factors like intermolecular interactions (hydrogen bonds, ionic interactions, van der Waals forces) and conformational strain. This can help to:

Identify key amino acid residues in the receptor that interact with the ligand.

Explain why the cis isomer might be more active than the trans isomer by comparing their respective binding energies and poses.

Predict how modifications to the functional groups might affect binding affinity. For example, docking simulations of analogs with different N-acyl groups could predict which groups would lead to improved interactions.

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding event and helping to refine the results from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The process involves:

Data Set: A series of analogs with experimentally determined biological activities is required.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and 3D properties (e.g., molecular shape indices).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with biological activity. researchgate.net

A well-validated QSAR model can be a valuable tool for prioritizing the synthesis of new analogs. For example, if a model indicates that a certain range of lipophilicity and a specific electronic feature are important for activity, new compounds can be designed to have these optimal properties. Studies on phenylcyclohexylamine derivatives have successfully used QSAR to predict their anticonvulsant and toxic activities. researchgate.net Similarly, 3D-QSAR methods have been applied to other cyclic amine derivatives to understand the role of steric and electrostatic fields in receptor binding. nih.gov

Conformational analysis is fundamental to understanding the behavior of flexible molecules like this compound. The cyclohexane ring can exist in various conformations, with the chair form being the most stable. For a cis-1,4-disubstituted cyclohexane, the two chair conformers are in equilibrium, with one substituent axial and one equatorial in each. spcmc.ac.inscholaris.ca

Energy minimization calculations can be used to determine the relative energies of different conformers and to identify the lowest energy (most stable) conformation. This is crucial because the biologically active conformation is not necessarily the lowest energy conformation in solution. The energy penalty required to adopt the bioactive conformation can influence the binding affinity.

By performing a systematic conformational search and energy minimization, it is possible to:

Determine the preferred conformations of this compound and its analogs in different environments (e.g., in a vacuum, in a solvent).

Understand how different substituents on the ring or on the amine groups might influence the conformational equilibrium.

Provide a set of low-energy conformers that can be used as starting points for molecular docking studies, which can improve the accuracy of the docking results. nih.gov

Vii. Therapeutic Potential and Future Directions in Medicinal Chemistry

Development of Novel Therapeutic Agents Utilizing the cis-4-(Boc-aminomethyl)cyclohexylamine Scaffold

While direct therapeutic applications of this compound itself have not been extensively reported, its value lies in its role as a versatile scaffold for synthesizing more complex and biologically active molecules. The Boc (tert-butoxycarbonyl) protecting group allows for selective chemical modifications at the other amine, enabling the construction of a wide array of derivatives.

The cyclohexylamine (B46788) moiety is a common feature in a number of centrally acting drugs. The rigid, non-aromatic nature of the cyclohexane (B81311) ring is often favored in CNS drug design to improve properties such as metabolic stability and to reduce off-target effects sometimes associated with flat, aromatic structures. Derivatives of cyclohexylamine have been investigated for their potential as acetylcholinesterase inhibitors, which is a target in Alzheimer's disease research. While specific studies on derivatives of this compound in CNS disorders are not yet prominent in the literature, its structural characteristics suggest it could be a valuable scaffold for the development of novel agents targeting neurological and psychiatric conditions.

The development of new anti-infective agents is a critical area of research due to the rise of drug-resistant pathogens. The incorporation of amine functionalities, such as those present in the this compound scaffold, is a common strategy in the design of molecules that can interact with microbial targets. Some cyclohexylamine derivatives have demonstrated antimicrobial activity. The potential to functionalize the scaffold at two distinct points allows for the creation of molecules with tailored properties to target specific bacterial or viral proteins or to disrupt microbial membranes.

In the realm of oncology, the quest for selective and potent anti-cancer agents is ongoing. The introduction of the cyclohexylamine moiety into certain small molecules has been shown to enhance their antiproliferative activity. The three-dimensional structure of the this compound scaffold can be exploited to design molecules that fit precisely into the binding sites of cancer-related proteins, such as kinases or proteases. The versatility of this building block allows for its incorporation into a variety of molecular architectures aimed at inhibiting cancer cell growth and proliferation.

Strategies for Enhancing Bioavailability and Target Specificity

A key challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body in sufficient concentrations to be effective. This is known as bioavailability. For compounds derived from the this compound scaffold, several strategies can be employed to enhance their bioavailability and target specificity.

StrategyDescriptionPotential Application to Cyclohexylamine Scaffolds
Prodrug Approach A biologically inactive derivative of a drug that undergoes an enzymatic or chemical transformation in the body to release the active parent drug.The amine groups on the scaffold can be modified to create prodrugs that improve solubility or membrane permeability.
Salt Formation Converting a drug into a salt form can significantly improve its solubility and dissolution rate.The basic amine functionalities of the cyclohexylamine scaffold are ideal for forming salts with various pharmaceutically acceptable acids.
Lipid-Based Formulations Encapsulating a drug in lipid-based carriers such as liposomes or self-emulsifying drug delivery systems (SEDDS).For lipophilic derivatives, these formulations can enhance absorption from the gastrointestinal tract.
Nanotechnology Reducing the particle size of a drug to the nanoscale can increase its surface area and dissolution rate.Nanosuspensions or nanoemulsions of drugs incorporating the scaffold can be developed to improve bioavailability.

Target specificity is another critical aspect, ensuring that the drug interacts primarily with its intended biological target, thereby minimizing side effects. The stereochemically defined nature of the this compound scaffold provides a rigid framework that can be used to orient functional groups in a precise manner to achieve high-affinity and selective binding to a specific protein or enzyme.

Innovative Drug Discovery Paradigms Employing Cyclohexylamine Scaffolds

Modern drug discovery often utilizes innovative approaches to explore chemical space and identify novel drug candidates. One such paradigm is scaffold hopping , where the core structure of a known active compound is replaced with a structurally different but functionally equivalent scaffold to discover new compounds with improved properties. The this compound scaffold, with its distinct 3D geometry, can be used as a novel scaffold to mimic the functionality of other known pharmacophores, potentially leading to the discovery of new intellectual property and drug candidates with different side effect profiles.

Furthermore, the use of such building blocks in fragment-based drug discovery (FBDD) is another promising avenue. In FBDD, small molecular fragments are screened for weak binding to a biological target. Promising fragments can then be grown or linked together to create a more potent lead compound. The this compound scaffold could serve as a larger, more complex fragment or as a core structure onto which smaller, active fragments are attached.

Challenges and Opportunities in Clinical Translation

The journey from a promising scaffold to a clinically approved drug is long and fraught with challenges. For therapeutic agents derived from this compound, potential hurdles include ensuring a favorable safety profile, optimizing pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and developing cost-effective and scalable synthetic routes.

Despite these challenges, the opportunities are significant. The unique structural and chemical properties of this scaffold offer the potential to develop novel drugs in therapeutic areas with high unmet medical needs. Its versatility allows for the creation of large libraries of diverse compounds for high-throughput screening, increasing the probability of identifying promising lead candidates. As synthetic methodologies become more advanced, the efficient and stereoselective synthesis of complex molecules based on this scaffold will become more accessible, paving the way for the development of the next generation of therapeutics.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing cis-4-(Boc-aminomethyl)cyclohexylamine in a laboratory setting?

  • Methodological Answer : Synthesis typically involves protecting the amine group with a tert-butoxycarbonyl (Boc) moiety under inert conditions (e.g., nitrogen atmosphere) to prevent undesired side reactions. For example, analogous Boc-protected cyclohexylamine derivatives are synthesized via coupling reactions with isocyanate intermediates, yielding products confirmed by 1H^1H NMR, 13C^{13}C NMR, and LCMS . Purification may require column chromatography or recrystallization. Key parameters include temperature control (0–25°C), solvent selection (e.g., acetonitrile or dichloromethane), and stoichiometric ratios of reagents.

Q. How can researchers verify the structural integrity of cis-4-(Boc-aminomethyl)cyclohexylamine post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton and carbon environments, confirming the Boc group’s presence and cyclohexane ring conformation. 19F^{19}F NMR may be used if fluorinated intermediates are involved .
  • LCMS : Validates molecular weight and purity.
  • Polarimetry : For chiral centers, optical rotation measurements distinguish stereoisomers .

Q. What safety protocols are critical when handling cis-4-(Boc-aminomethyl)cyclohexylamine?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (inspected for defects), chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drains due to environmental toxicity risks .
  • Storage : Keep in airtight containers under nitrogen, away from oxidizers and moisture.

Advanced Research Questions

Q. How can reaction yields for cis-4-(Boc-aminomethyl)cyclohexylamine be optimized in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Engineering : Explore transition-metal catalysts (e.g., Pd or Ru) for C–N coupling steps. Recent green chemistry approaches emphasize nanostructured catalysts (e.g., mesoporous silica-supported Pd) to enhance surface area and reactivity .
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) or ionic liquids to improve Boc deprotection efficiency.
  • Inert Conditions : Rigorous exclusion of moisture and oxygen via Schlenk techniques or gloveboxes prevents Boc group hydrolysis .

Q. What experimental strategies address contradictory toxicity data for cyclohexylamine derivatives like cis-4-(Boc-aminomethyl)cyclohexylamine?

  • Methodological Answer :

  • Dose-Response Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) across a range of concentrations (e.g., 0.1–100 µM) to identify threshold effects.
  • Metabolic Profiling : Use LC-HRMS to track metabolites in hepatocyte models, comparing results to parent compound toxicity.
  • Reproducibility Controls : Standardize animal models (e.g., Sprague-Dawley rats) and exposure durations. Earlier discrepancies in cyclohexylamine toxicity arose from variable dosing regimens and strain-specific responses .

Q. How can computational modeling predict the reactivity of cis-4-(Boc-aminomethyl)cyclohexylamine in biological systems?

  • Methodological Answer :

  • DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the cyclohexane ring and Boc group.
  • MD Simulations : Simulate ligand-receptor interactions (e.g., with amine oxidases) to predict binding affinities and metabolic pathways.
  • QSAR Studies : Corrogate substituent effects (e.g., Boc vs. other protecting groups) on solubility and membrane permeability .

Q. What methodologies resolve stereochemical inconsistencies in cyclohexylamine derivatives during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • X-ray Crystallography : Resolve absolute configuration disputes via single-crystal diffraction.
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to favor cis isomer formation during cyclization .

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cis-4-(Boc-aminomethyl)cyclohexylamine

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